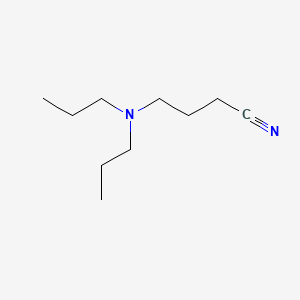











|
REACTION_CXSMILES
|
[CH2:1]([N:4]([CH2:10][CH2:11][CH3:12])[CH2:5][CH2:6][CH2:7][C:8]#[N:9])[CH2:2][CH3:3].[OH-].[Na+].[H][H]>[Ni].C(O)C>[CH2:10]([N:4]([CH2:1][CH2:2][CH3:3])[CH2:5][CH2:6][CH2:7][CH2:8][NH2:9])[CH2:11][CH3:12] |f:1.2|
|


|
Name
|
|
|
Quantity
|
30 g
|
|
Type
|
reactant
|
|
Smiles
|
C(CC)N(CCCC#N)CCC
|
|
Name
|
raw material
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
[Ni]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
|
Name
|
|
|
Quantity
|
150 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|


|
Type
|
CUSTOM
|
|
Details
|
the mixture was stirred
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
to react at room temperature for seven days
|
|
Duration
|
7 d
|
|
Type
|
STIRRING
|
|
Details
|
with stirring
|
|
Type
|
FILTRATION
|
|
Details
|
the reaction solution was filtered through celite
|
|
Type
|
WASH
|
|
Details
|
washed with 400 ml of ethanol
|
|
Type
|
CONCENTRATION
|
|
Details
|
After concentrating the filtrate
|
|
Type
|
DISSOLUTION
|
|
Details
|
the residue was dissolved in 400 ml of chloroform
|
|
Type
|
EXTRACTION
|
|
Details
|
extracted with 200 ml of water
|
|
Type
|
WASH
|
|
Details
|
The chloroform layer was washed with 400 ml of a saturated sodium chloride aqueous solution
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous sodium sulfate
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
|
Type
|
CUSTOM
|
|
Details
|
obtaining 27.8 g of a colorless oily substance (yield: 90%)
|
|
Type
|
DISTILLATION
|
|
Details
|
The resulting substance was distilled under reduced pressure
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(CC)N(CCCCN)CCC
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 20.5 g | |
| YIELD: PERCENTYIELD | 66.7% | |
| YIELD: CALCULATEDPERCENTYIELD | 66.8% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |